molecular formula C9H8ClN3O2 B3309975 Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate CAS No. 944709-61-9

Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3309975
CAS No.: 944709-61-9
M. Wt: 225.63 g/mol
InChI Key: COUJZDRXSNRQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by the presence of an imidazo[1,5-a]pyrimidine core, which is a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts, such as trifluoroacetic acid (TFA), to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of solvents such as ethanol or dichloromethane and temperature control.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states and functionalized derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the imidazo[1,5-a]pyrimidine core .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-7-4-11-5-13(7)8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUJZDRXSNRQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=NC=C2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659993
Record name Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-61-9
Record name Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944709-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 3
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 6
Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.